Allyl benzenesulfonate
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Overview
Description
Allyl benzenesulfonate is an organic compound that belongs to the class of sulfonates. It consists of an allyl group attached to a benzenesulfonate moiety. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates or sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Allyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Vinyl benzenesulfonate
- Ethyl benzenesulfonate
- Methyl benzenesulfonate
Uniqueness
Allyl benzenesulfonate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other benzenesulfonates. The allyl group allows for a wider range of chemical transformations, making it a versatile reagent in organic synthesis .
Conclusion
This compound is a valuable compound in the field of chemistry and industry. Its unique chemical properties and reactivity make it an essential reagent for various applications, from organic synthesis to industrial production. Understanding its preparation methods, chemical reactions, and applications can further enhance its utilization in scientific research and industrial processes.
Properties
CAS No. |
7575-57-7 |
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Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
prop-2-enyl benzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
PZJDKDVITVGDLW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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